tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
Description
Properties
Molecular Formula |
C10H14IN3O2 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3 |
InChI Key |
YYMPDXCTAFGCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Construction of the pyrazolo[1,5-a]imidazole core via cyclization reactions involving hydrazine derivatives and appropriate diketones or enones.
- Selective iodination at the 7-position of the fused heterocycle.
- Introduction of the tert-butyl carboxylate protecting group at the nitrogen atom (N-1).
This approach is supported by literature on related pyrazoloimidazole derivatives and iodinated pyrazolo compounds, where regioselective cyclizations and halogenations are key steps.
Stepwise Preparation Details
Formation of Pyrazolo[1,5-a]imidazole Core
- Starting materials typically include hydrazine or substituted hydrazines reacting with α,β-unsaturated carbonyl compounds such as trichloromethyl enones or 1,3-diketones.
- A regioselective cyclization occurs to form the pyrazolo[1,5-a]imidazole ring system.
- The regioselectivity can be controlled by the nature of the hydrazine (free hydrazine vs. hydrazine hydrochloride salts), as demonstrated in pyrazole synthesis literature.
Example procedure (adapted from related pyrazole syntheses):
| Reagents | Conditions | Outcome |
|---|---|---|
| Free hydrazine + trichloromethyl enone | Reflux in ethanol, 4–16 hours | 1,5-regioisomer pyrazole formed |
| Arylhydrazine hydrochloride + enone | Reflux in ethanol, 4–6 hours | 1,3-regioisomer pyrazole formed |
The pyrazoloimidazole core is isolated after purification, typically by column chromatography.
Selective Iodination at the 7-Position
- Iodination is achieved by electrophilic substitution using iodine or iodine reagents (e.g., I2) on the pyrazoloimidazole core.
- The reaction is usually performed in dichloromethane at room temperature for 1–2 hours.
- This step selectively introduces iodine at the 7-position due to electronic and steric factors inherent to the fused ring system.
Example iodination conditions:
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pyrazoloimidazole derivative + I2 | Dichloromethane | 25 °C | 2 h | 85–93 |
Introduction of tert-Butyl Carboxylate Group
- The tert-butyl carboxylate group is introduced by carbamate formation on the nitrogen at position 1.
- This is typically done by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
- The reaction is carried out under mild conditions to avoid decomposition of the iodinated heterocycle.
Typical conditions:
| Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Pyrazoloimidazole + Boc-Cl + Base | Dichloromethane or THF | 0–25 °C | 1–4 h | Protects N-1 as tert-butyl carbamate |
Summary Table of Preparation Steps
Research Discoveries and Analytical Data
- NMR spectroscopy confirms regioselectivity and substitution pattern. For example, ^1H NMR chemical shifts and coupling constants are diagnostic of the pyrazoloimidazole ring and iodination site.
- Single-crystal X-ray diffraction (SCXR) analyses have been used to unambiguously confirm the structure of iodinated pyrazoloimidazole derivatives.
- The iodinated compound serves as a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), expanding its utility in medicinal chemistry.
Perspectives from Varied Sources
- The compound is commercially available from chemical suppliers such as American Elements and VulcanChem, indicating its relevance in pharmaceutical research.
- Safety data highlight the need for careful handling due to toxicity and irritant properties associated with iodinated heterocycles.
- Recent literature emphasizes the importance of regioselective synthesis and mild reaction conditions to preserve sensitive functionalities like the tert-butyl carbamate and iodine substituent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The iodine atom can also participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid can yield phenyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]imidazole core can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The tert-butyl ester group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
- Molecular Formula : C₉H₁₂IN₃O₂ (derived from )
- CAS Number : 1909324-91-9
- Molecular Weight : 235.03 g/mol
- Structure : A bicyclic pyrazoloimidazole core substituted with iodine at position 7 and a tert-butyl carboxylate group at position 1 (Fig. 1).
Key Properties :
- Role : The tert-butyl group acts as a protective moiety for the imidazole nitrogen, enhancing stability during synthetic processes .
- Applications : Utilized as a building block in medicinal chemistry for drug discovery, particularly in kinase inhibitors or CNS-targeted molecules .
Comparison with Structural Analogues
Structural and Functional Differences
Table 1 summarizes critical differences between the target compound and its analogues.
Research Findings and Trends
- Synthetic Routes : Coupling reactions using HATU () and deprotection strategies () are standard for modifying the pyrazoloimidazole core .
- Safety Profiles : Brominated analogues require careful handling due to hydrobromide salt corrosivity, whereas iodinated compounds may pose iodine-specific toxicity risks .
- Computational Insights : Collision cross-section (CCS) data for the target compound () aids in mass spectrometry-based structural characterization .
Biological Activity
tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antiviral, and other pharmacological effects based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₀H₁₂N₃O₂I
- Molecular Weight: 303.12 g/mol
- CAS Number: 230301-11-8
Biological Activity Overview
Research has indicated that compounds within the pyrazolo[1,5-a]imidazole class exhibit various biological activities. The specific activities of this compound are summarized below:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| tert-butyl 7-iodo-pyrazolo | Huh7 (liver cancer) | 2.9 | Induces apoptosis |
| tert-butyl 7-iodo-pyrazolo | MCF-7 (breast cancer) | 3.5 | Inhibits tubulin polymerization |
| tert-butyl 7-iodo-pyrazolo | HCT116 (colon cancer) | 4.0 | Cell cycle arrest at G2/M |
The compound demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of tubulin polymerization .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence of antiviral activity associated with pyrazole derivatives. For example:
| Compound | Virus Type | EC₅₀ (μg/mL) | Observations |
|---|---|---|---|
| tert-butyl 7-iodo-pyrazolo | HIV-1 | 3.98 | High therapeutic index |
| tert-butyl 7-iodo-pyrazolo | HSV-1 | 50.1% plaque reduction at 0.5 mg/mL | Significant efficacy observed |
These findings suggest that tert-butyl 7-iodo-pyrazolo may act as a promising candidate for antiviral drug development .
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives:
- Study on Anticancer Activity:
- Antiviral Efficacy Study:
Mechanistic Insights
The mechanisms underlying the biological activities of tert-butyl 7-iodo-pyrazolo[1,5-a]imidazole include:
- Inhibition of Tubulin Polymerization: This mechanism is critical for disrupting cancer cell mitosis.
- Induction of Apoptosis: The compound triggers programmed cell death pathways in cancer cells.
- Antiviral Mechanisms: Potential interference with viral replication processes has been suggested but requires further elucidation.
Q & A
Q. Table 1. Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DCC, DMF, 80°C | 65–75 | |
| Iodination | NIS, AcOH, RT | 80–85 | |
| tert-Butyl Addition | BocO, DMAP, CHCl | 90 |
Q. Table 2. Spectroscopic Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR (400 MHz) | δ 1.45 (s, 9H, tert-butyl) | |
| HRMS (ESI+) | m/z 349.985 [M+H] | |
| IR (KBr) | 1720 cm (C=O stretch) |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
